

Physical and chemical properties of Methyl 2,4-dimethyl-5-nitrobenzoate

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Compound of Interest

Compound Name: *Methyl 2,4-dimethyl-5-nitrobenzoate*

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An In-depth Technical Guide to Methyl 2,4-dimethyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dimethyl-5-nitrobenzoate is a nitroaromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectral data. The synthesis involves a two-step process: the nitration of 2,4-dimethylbenzoic acid to yield 2,4-dimethyl-5-nitrobenzoic acid, followed by a Fischer esterification with methanol to produce the final product. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Physical and Chemical Properties

While specific experimental data for **Methyl 2,4-dimethyl-5-nitrobenzoate** is not widely available in the literature, the following table summarizes its known and predicted properties. Further experimental determination of these values is recommended for precise applications.

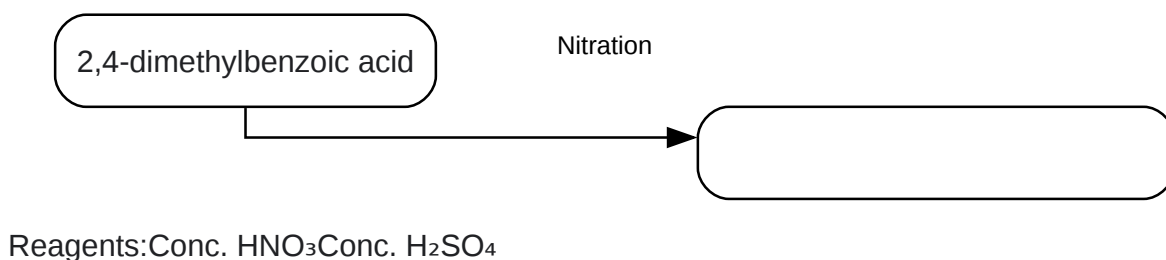
Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ NO ₄	[1]
Molecular Weight	209.20 g/mol	
CAS Number	202264-66-2	
Appearance	Solid	
Purity	98%	[2]
Storage	Sealed in a dry environment at room temperature.	[2]

Synthesis of Methyl 2,4-dimethyl-5-nitrobenzoate

The synthesis of **Methyl 2,4-dimethyl-5-nitrobenzoate** is a two-step process, beginning with the nitration of 2,4-dimethylbenzoic acid, followed by the esterification of the resulting nitrobenzoic acid.

Step 1: Synthesis of 2,4-dimethyl-5-nitrobenzoic acid

Reaction:



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Figure 1: Nitration of 2,4-dimethylbenzoic acid.

Experimental Protocol:

A detailed experimental protocol for the nitration of 2,4-dimethylbenzoic acid is as follows:

- In a flask, cool 30 mL of concentrated sulfuric acid to 0°C in an ice bath.
- Slowly add 10 g (0.067 mol) of 2,4-dimethylimidazole to the cooled sulfuric acid while stirring.
- In a separate container, prepare the nitrating mixture by carefully adding 30 mL of fuming nitric acid to the flask, ensuring the temperature is maintained at or below 0°C.[3]
- After the addition is complete, allow the reaction mixture to stir for an additional 10 minutes at 0°C.
- Carefully pour the reaction mixture onto crushed ice to precipitate the product.
- Filter the precipitate and wash thoroughly with cold water until the washings are neutral.
- Dry the solid product, 2,4-dimethyl-5-nitrobenzoic acid, under vacuum.

Step 2: Synthesis of Methyl 2,4-dimethyl-5-nitrobenzoate (Fischer Esterification)

Reaction:



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Figure 2: Fischer Esterification of 2,4-dimethyl-5-nitrobenzoic acid.

Experimental Protocol:

A general procedure for the Fischer esterification of a nitrobenzoic acid with methanol is as follows:[4]

- In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dimethyl-5-nitrobenzoic acid in an excess of anhydrous methanol.
- Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in a suitable organic solvent, such as ethyl acetate.
- Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a saturated aqueous solution of sodium chloride.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **Methyl 2,4-dimethyl-5-nitrobenzoate**.
- The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

Due to the lack of publicly available experimental spectra for **Methyl 2,4-dimethyl-5-nitrobenzoate**, this section provides predicted spectral data and analysis based on the known effects of its functional groups on spectroscopic measurements.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

- Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the nitro group will be the most deshielded.

- **Methyl Protons:** Two singlets corresponding to the two methyl groups on the benzene ring are expected in the upfield region (δ 2.0-3.0 ppm).
- **Ester Methyl Protons:** A singlet for the methyl group of the ester functionality will likely appear around δ 3.9 ppm.

Predicted ^{13}C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

- **Carbonyl Carbon:** The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-175 ppm.
- **Aromatic Carbons:** The six aromatic carbons will show distinct signals, with those attached to the nitro and ester groups being significantly deshielded.
- **Methyl Carbons:** The carbons of the two methyl groups on the ring and the ester methyl group will appear in the upfield region of the spectrum.

Predicted IR Spectrum

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

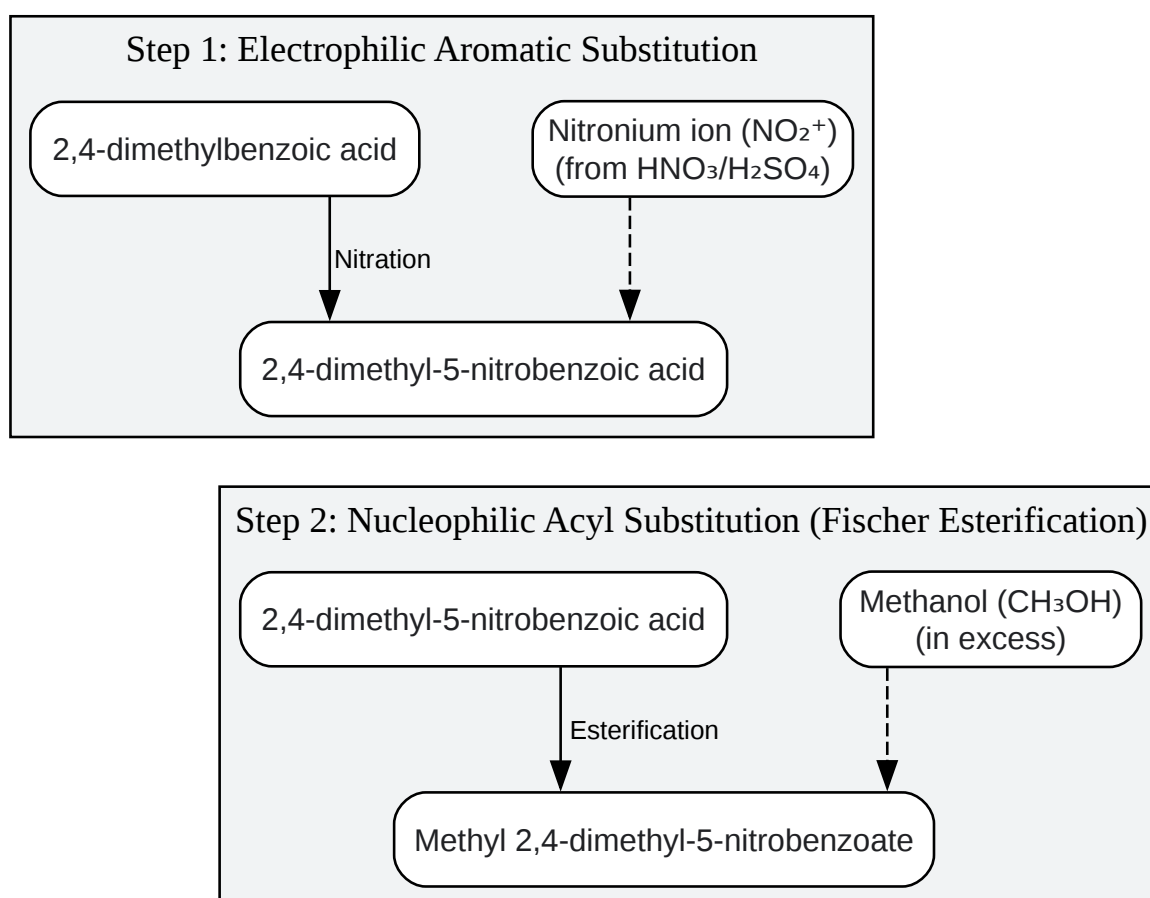
- **C=O Stretch (Ester):** A strong absorption band is expected in the region of 1720-1740 cm^{-1} .
- **N-O Stretch (Nitro group):** Two strong absorption bands are anticipated, one asymmetric stretch around 1500-1560 cm^{-1} and a symmetric stretch around 1335-1385 cm^{-1} .
- **C-H Stretch (Aromatic and Aliphatic):** Aromatic C-H stretching bands will appear above 3000 cm^{-1} , while aliphatic C-H stretching bands will be just below 3000 cm^{-1} .
- **C-O Stretch (Ester):** Absorption bands for the C-O single bond of the ester will be present in the 1000-1300 cm^{-1} region.

Predicted Mass Spectrum

In the mass spectrum, the molecular ion peak (M^+) would be expected at an m/z value corresponding to the molecular weight of the compound (209.20). Fragmentation patterns would likely involve the loss of the methoxy group ($-OCH_3$) from the ester and the nitro group ($-NO_2$).

Logical Relationships in Synthesis

The synthesis of **Methyl 2,4-dimethyl-5-nitrobenzoate** follows a logical progression of electrophilic aromatic substitution followed by nucleophilic acyl substitution.



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Figure 3: Logical flow of the synthesis process.

This diagram illustrates that the product of the first step, 2,4-dimethyl-5-nitrobenzoic acid, serves as the starting material for the second step. The success of the overall synthesis is

dependent on the successful completion of both individual reactions.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties, synthesis, and expected spectral characteristics of **Methyl 2,4-dimethyl-5-nitrobenzoate**. While a comprehensive set of experimental data is not yet available in the public domain, the information presented here, based on established chemical principles and data from similar compounds, offers a valuable starting point for researchers. The provided synthesis protocols are based on well-established reactions and can be adapted and optimized for specific laboratory conditions. Further experimental investigation is encouraged to fully characterize this compound and explore its potential in various synthetic applications.

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- To cite this document: BenchChem. [Physical and chemical properties of Methyl 2,4-dimethyl-5-nitrobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600172#physical-and-chemical-properties-of-methyl-2-4-dimethyl-5-nitrobenzoate]

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